
dUDP trianion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DUDP(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the diphosphate OH groups of 2'-deoxyuridine 5'-diphosphate (dUDP). It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dUDP.
Applications De Recherche Scientifique
Nucleotide Metabolism and Replication : The study by Harkiolaki et al. (2004) revealed the X-ray structure of Trypanosoma cruzi dUTPase, an enzyme crucial for nucleotide metabolism and replication, in its native conformation and as a complex with dUDP. This research demonstrated a novel protein fold unique to this enzyme and its role in hydrolyzing dUTP to prevent its incorporation into DNA, which is essential for nucleotide metabolism and replication processes (Harkiolaki et al., 2004).
DNA Repair in Tumor Cells : A study by Hu et al. (2012) found that thymidylate kinase (TMPK) is required by tumor cells to prevent dUTP incorporation during DNA repair. The study highlights the importance of TMPK and RNR (ribonucleotide reductase) in the regulation of dUTP levels during DNA double-strand break repair in tumor cells (Hu et al., 2012).
Fluorescent Labeling in DNA Probes : Yu et al. (1994) described the synthesis of cyanine dye-labeled dUTP analogs, Cy3-dUTP and Cy5-dUTP, for use in fluorescence in situ hybridization (FISH). These analogs efficiently incorporate into DNA probes, allowing for sensitive and simple multicolor detection in various research and diagnostic applications (Yu et al., 1994).
Studies on Protein Stability and Nucleotide Binding : Quesada‐Soriano et al. (2007) investigated the interaction of Plasmodium falciparum dUTPase with various deoxyuridine derivatives, including dUDP. Their research provided insights into the thermodynamics of these interactions and highlighted the enzyme's stability and binding characteristics, which are crucial for developing antimalarial therapies (Quesada‐Soriano et al., 2007).
Rolling Circle Amplification Detection : Goryunova et al. (2021) utilized different modified dUTPs, including fluorescently labeled versions, to investigate their effectiveness in rolling circle amplification (RCA) detection methods. This research is significant for enhancing the sensitivity and efficiency of nucleic acid amplification-based detection methods (Goryunova et al., 2021).
Propriétés
Nom du produit |
dUDP trianion |
|---|---|
Formule moléculaire |
C9H11N2O11P2-3 |
Poids moléculaire |
385.14 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1 |
Clé InChI |
QHWZTVCCBMIIKE-SHYZEUOFSA-K |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



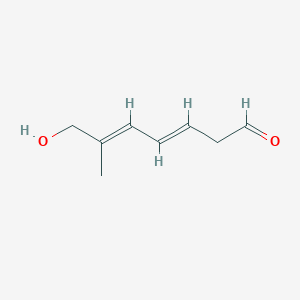

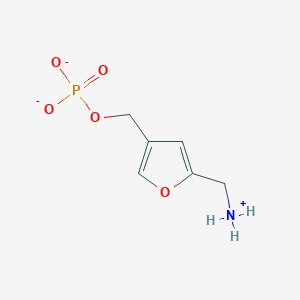

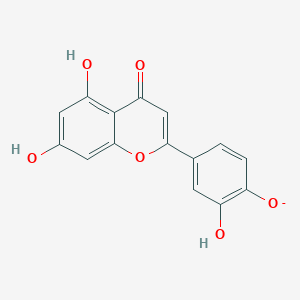
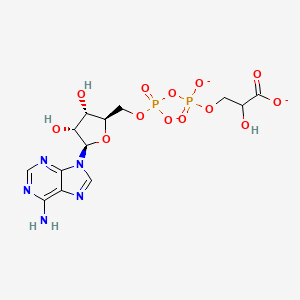

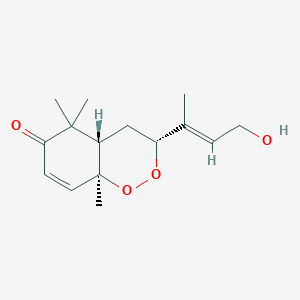
![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)
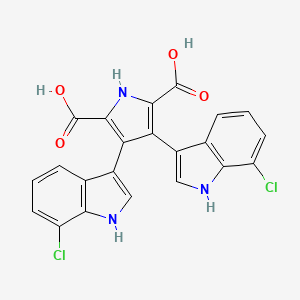
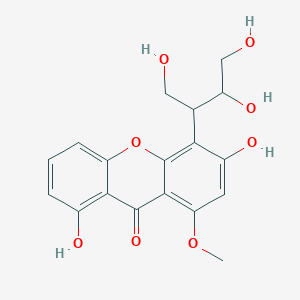
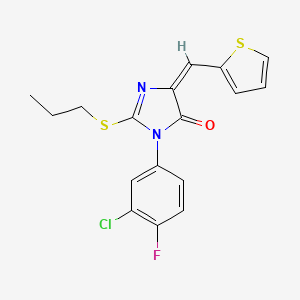

![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)